Ethyl 2-fluoro-3-hydroxypropanoate
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Overview
Description
Ethyl 2-fluoro-3-hydroxypropanoate is an organic compound with the molecular formula C5H9FO3. It is a fluorinated derivative of propionic acid and is known for its unique chemical properties. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-fluoro-3-hydroxypropanoate typically involves the fluorination of propionic acid derivatives. One common method is the reaction of ethyl 3-hydroxypropanoate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, usually at low temperatures, to prevent side reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar fluorination techniques. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-fluoro-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-fluoro-3-oxopropionic acid ethyl ester.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions
Major Products Formed:
Scientific Research Applications
Ethyl 2-fluoro-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways involving fluorinated substrates.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Ethyl 2-fluoro-3-hydroxypropanoate involves its interaction with various molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. In biological systems, the compound can act as a substrate or inhibitor for enzymes, affecting metabolic pathways and biochemical processes .
Comparison with Similar Compounds
Ethyl 3-fluorobenzoylacetate: Another fluorinated ester with similar reactivity but different structural properties.
Ethyl 2-(3-fluoro-4-nitrophenyl)propionate: A compound with a similar ester group but different functional groups attached to the aromatic ring
Uniqueness: Ethyl 2-fluoro-3-hydroxypropanoate is unique due to its combination of a fluorine atom and a hydroxyl group, which imparts distinct chemical properties. This makes it a valuable compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
ethyl 2-fluoro-3-hydroxypropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO3/c1-2-9-5(8)4(6)3-7/h4,7H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWDFJSPDAOXMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1993-92-6 |
Source
|
Record name | ethyl 2-fluoro-3-hydroxypropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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